

QC Standards & Comparison Guide: Fmoc-N(Me)Lys-OH.TFA Reagents

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Compound of Interest

Compound Name: Fmoc-N(Me)Lys-OH.TFA

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Executive Summary & Molecule Identification

In the synthesis of epigenetic modulators and histone-mimetic peptides, the precision of methylated lysine incorporation is non-negotiable. While standard SPPS building blocks are straightforward, **Fmoc-N(Me)Lys-OH.TFA** (Fmoc-N

-methyl-L-lysine trifluoroacetate) presents unique challenges regarding stoichiometry, hygroscopicity, and side-chain purity.

Clarification of Nomenclature: In this guide, "Fmoc-N(Me)Lys-OH" refers to

-methylation (side-chain), the standard modification for histone research.

- Target Molecule: Fmoc-Lys(Me)-OH · xTFA[1]

- Chemical Structure:

 - Fmoc-

 - methyl-L-lysine (as trifluoroacetate salt).

- Critical Distinction: Do not confuse with

-methyl-lysine (backbone methylation), which is typically supplied as Fmoc-N(Me)-Lys(Boc)-OH.

Comparative Analysis: Why the Salt Form Matters

Selecting the correct reagent form is the first step in process control. Below is an objective comparison of the TFA salt against its alternatives.

Table 1: Reagent Form Performance Matrix

Feature	Fmoc-Lys(Me)-OH · TFA (Target)	Fmoc-Lys(Me, Boc)-OH (Alternative)	Fmoc-Lys(Me)-OH · HCl (Alternative)
Coupling Efficiency	High. The secondary amine is protonated, preventing premature side-reactions.	Very High. Fully protected; behaves like standard Lys.	Moderate. Chloride ions can be corrosive to stainless steel HPLC/synthesis lines.
Stoichiometry Control	Complex. TFA content varies (0.8 – 1.2 eq). Requires precise MW adjustment.	Simple. Fixed MW. No counter-ion calculations needed.	Moderate. Hygroscopic nature makes weighing difficult.
Solubility (DMF)	Excellent. Dissolves rapidly.	Good.	Variable. Often requires sonication.
Impurity Profile	Low risk of side-chain acylation during storage.	Zero risk of side-chain branching.	High risk of acid-catalyzed degradation over time.
Cost Efficiency	High. More economical for large-scale histone libraries.	Low. Expensive synthesis; reserved for GMP runs.	High. Economical but handling is difficult.

Expert Insight: While Fmoc-Lys(Me, Boc)-OH offers "plug-and-play" ease, the TFA salt is the industry workhorse for research-grade histone synthesis due to cost. However, ignoring the TFA counter-ion mass is the #1 cause of deletion sequences in synthesis. If your certificate of analysis (CoA) does not list the exact TFA content, you are likely under-loading your coupling reaction.

Critical Quality Attributes (CQAs) & QC Protocols

To ensure "self-validating" protocols, every batch of **Fmoc-N(Me)Lys-OH.TFA** must undergo the following rigorous testing.

CQA 1: Mono-Methyl Purity vs. Di-Methyl/Un-Methyl Impurities

The Problem: The synthesis of mono-methyl lysine often yields trace amounts of unmethylated (Lys) and di-methylated (Lys(Me)₂) byproducts. These are chemically similar and difficult to separate during peptide purification. Specification:

- Mono-Methyl Purity: $\geq 98.0\%$ ^[2]
- Lys(Me)₀ (Unmethylated): $\leq 0.5\%$
- Lys(Me)₂ (Dimethylated): $\leq 0.5\%$

Protocol: High-Resolution C18 HPLC

This method separates the methylation states based on subtle hydrophobicity differences.

- Column: Waters XBridge C18 (or equivalent), 4.6 x 150 mm, 3.5 μm .
- Mobile Phase A: 0.1% TFA in Water (Milli-Q).
- Mobile Phase B: 0.1% TFA in Acetonitrile.
- Gradient: 5% B to 40% B over 20 minutes (Slow gradient is critical for separation).
- Detection: UV at 215 nm (Amide bond) and 265 nm (Fmoc).
- Sample Prep: Dissolve 1 mg/mL in 50:50 A:B.
- System Suitability: Resolution () between Mono-Me and Di-Me peaks must be > 1.5 .

CQA 2: Counter-Ion Stoichiometry (TFA Content)

The Problem: Commercial "TFA salts" can contain 0.5 to 2.0 equivalents of TFA depending on the lyophilization process. Specification: Reported ± 0.1 equivalents (e.g., 1.0 ± 0.1 eq).

Protocol: ^{19}F -NMR Quantification

- Internal Standard: Use

-trifluorotoluene (TFT) (known purity).
- Solvent: DMSO-

.
- Acquisition: Run ^{19}F -NMR with a relaxation delay () of $>10\text{s}$ to ensure full relaxation of CF_3 nuclei.
- Calculation: Integrate the TFA signal (-76 ppm) against the TFT signal (-63 ppm).

(Where I = Integral, N = Number of Fluorines, W = Weight)

CQA 3: Enantiomeric Purity (Chiral Control)

The Problem:

-alkylation conditions can induce racemization (L

D). D-Lysine incorporation ruins histone antibody recognition. Specification: L-Isomer $\geq 99.5\%$.

Protocol: Chiral HPLC (Crown Ether Method)

- Column: Daicel Crownpak CR(+) (specifically designed for amino acids).
- Mobile Phase: Perchloric acid (pH 1.5) or Methanol/Water with HClO_4 .
 - Note: Fmoc group may need removal for optimal resolution on Crownpak, or use Chiralpak IC for intact Fmoc-AA.
 - Preferred Method (Intact): Chiralpak IC-3, Hexane/IPA/TFA (60:40:0.1).

- Flow Rate: 0.5 mL/min.
- Temperature: 25°C.

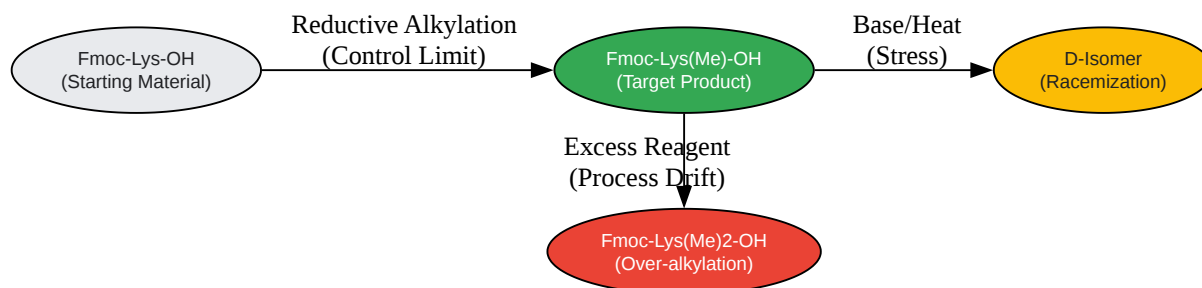
Visualized Workflows

Diagram 1: QC Decision Tree for Fmoc-N(Me)Lys-OH.TFA

This workflow ensures that only reagents with validated stoichiometry and purity enter the synthesis pipeline.

Diagram 2: Methylation Impurity Pathways

Understanding where impurities come from helps in troubleshooting vendor issues.



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Caption: Pathway showing the risk of over-alkylation (Di-Me) and racemization during reagent manufacturing.

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